molecular formula C8H15Cl2NO2 B1395072 3-Piperidinylmethyl 2-chloroacetate hydrochloride CAS No. 1220031-68-4

3-Piperidinylmethyl 2-chloroacetate hydrochloride

Cat. No.: B1395072
CAS No.: 1220031-68-4
M. Wt: 228.11 g/mol
InChI Key: ZHOMYQSQHBYIHR-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO2 and a molecular weight of 228.11 g/mol. It is commonly used in pharmaceutical testing and research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinylmethyl 2-chloroacetate hydrochloride typically involves the reaction of piperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the chlorine atom.

    Hydrolysis: The major products are 3-Piperidinylmethyl alcohol and chloroacetic acid.

    Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

Scientific Research Applications

3-Piperidinylmethyl 2-chloroacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinylmethyl 2-chloroacetate
  • 2-Chloroacetate derivatives
  • Piperidine derivatives

Uniqueness

3-Piperidinylmethyl 2-chloroacetate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

IUPAC Name

piperidin-3-ylmethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2.ClH/c9-4-8(11)12-6-7-2-1-3-10-5-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOMYQSQHBYIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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